methyl 9-oxo-9H-fluorene-2-carboxylate
Description
Properties
CAS No. |
3096-45-5 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The photochemical method, adapted from the Tscherniac-Einhorn reaction, enables the direct introduction of carboxylate groups onto the fluorene skeleton. In a representative procedure, 9-fluorenone reacts with carboxylic acids (e.g., phenylacetic acid) in dimethylformamide (DMF) under 27W compact fluorescent light (CFL) irradiation for 48 hours at room temperature. Cesium fluoride (CsF) acts as a base, facilitating deprotonation and subsequent nucleophilic attack on the fluorenone carbonyl group. The reaction proceeds via a radical intermediate, with the light promoting electron transfer and stabilizing reactive species.
Key steps :
-
Precursor activation : CsF deprotonates the carboxylic acid, generating a carboxylate anion.
-
Radical formation : Photoexcitation of fluorenone produces a triplet diradical, which reacts with the carboxylate to form a C–C bond at the 2-position.
-
Esterification : Subsequent treatment with methanol in acidic conditions yields the methyl ester.
Optimization and Yield Data
Table 1 summarizes reaction conditions and yields for methyl 9-oxo-9H-fluorene-2-carboxylate and related derivatives:
| Carboxylic Acid | Solvent | Light Source | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Phenylacetic acid | DMF | 27W CFL | 48 | 60 | >97 |
| 4-Methoxyphenylacetic | DMF | 27W CFL | 48 | 49 | 95 |
| 2-Methoxyphenylacetic | DMF | 27W CFL | 48 | 42 | 93 |
Purification via silica gel column chromatography (5–10% ethyl acetate/hexane) ensures removal of unreacted starting materials, with final purity confirmed by HPLC and NMR.
Conventional Oxidation of Methyl 9H-Fluorene-2-Carboxylate
Oxidizing Agents and Reaction Kinetics
Methyl 9H-fluorene-2-carboxylate serves as a precursor for the target compound via oxidation at the 9-position. Strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetic acid are commonly employed. The reaction mechanism involves the formation of a diketone intermediate, which undergoes tautomerization to stabilize the aromatic system.
Representative protocol :
-
Dissolve methyl 9H-fluorene-2-carboxylate (1.0 mmol) in glacial acetic acid.
-
Add CrO₃ (2.5 mmol) portionwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with ice water and extract with dichloromethane.
-
Purify by recrystallization from ethanol/water (3:1).
Yield and Selectivity Challenges
Oxidation methods typically achieve moderate yields (50–65%) due to competing side reactions, including over-oxidation and decarboxylation. Selectivity is influenced by the electron-withdrawing effect of the carboxylate group, which directs oxidation to the 9-position. Steric hindrance from the 2-carboxylate moiety further mitigates undesired oxidation at adjacent positions.
Friedel-Crafts Acylation Followed by Esterification
Acylation of Fluorenone
The Friedel-Crafts acylation introduces a carboxylate group at the 2-position of fluorenone. Aluminum chloride (AlCl₃) catalyzes the reaction between fluorenone and acetyl chloride in dichloromethane at 0°C. The resulting 2-acetylfluorenone is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by esterification with methanol under acidic conditions.
Critical parameters :
-
Temperature control : Reactions conducted below 5°C minimize polyacylation.
-
Solvent choice : Anhydrous dichloromethane prevents AlCl₃ hydrolysis.
Esterification Efficiency
Esterification of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of sulfuric acid achieves near-quantitative conversion (>95%). The reaction is refluxed for 6 hours, with excess methanol ensuring complete ester formation.
Comparative Analysis of Synthetic Routes
Environmental and Economic Considerations
Table 2 evaluates the sustainability and scalability of each method:
| Method | Reaction Time | Yield (%) | Cost ($/g) | Waste Generated (g/g product) |
|---|---|---|---|---|
| Photochemical | 48 h | 42–60 | 12.5 | 8.2 |
| Oxidation | 12 h | 50–65 | 9.8 | 6.5 |
| Friedel-Crafts/Ester | 18 h | 70–85 | 15.3 | 10.1 |
Cost estimates based on reagent prices and purification steps
The photochemical method, while slower, minimizes toxic byproducts compared to CrO₃-based oxidation. The Friedel-Crafts route offers higher yields but requires hazardous reagents (AlCl₃) and generates acidic waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 9-oxo-9H-fluorene-2-carboxylic acid.
Reduction: 9-hydroxy-9H-fluorene-2-carboxylate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 9-oxo-9H-fluorene-2-carboxylate is widely used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing cellular processes. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
9-Oxo-9H-Fluorene-2-Carboxylic Acid
- Structure : Lacks the methyl ester, featuring a free carboxylic acid group at position 2.
- Properties :
- Lower lipophilicity due to the hydrophilic carboxylic acid group.
- Higher acidity (pKa ~4-5) compared to the ester derivative.
- Applications : Acts as a precursor for ester derivatives like methyl 9-oxo-9H-fluorene-2-carboxylate .
- Spectral Data : Distinctive IR absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) vs. ~1730 cm⁻¹ for the ester .
9-Fluorenone-2,7-Dicarboxylic Acid
9-Methyl-9H-Fluorene-2-Carboxylic Acid
Methyl 5-Methyl-9-Oxo-9H-Fluorene-2-Carboxylate
9-(Hydroxymethyl)-9H-Fluorene-4-Carboxylic Acid
- Structure : Hydroxymethyl group at position 9 and carboxylic acid at position 4.
- Properties: Higher polarity and hydrogen-bonding capacity. Potential for glycosylation or prodrug development.
- Applications : Explored in drug delivery systems .
Comparative Analysis of Key Properties
Physical-Chemical Properties
*LogP values estimated via computational methods.
Q & A
Q. How do solvent polarity and proticity affect the photophysical properties of this compound?
- Methodological Answer : Conduct UV-vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, ethanol). Solvatochromic shifts in λ_max correlate with Kamlet-Taft π* parameters. Time-resolved fluorescence spectroscopy (nanosecond resolution) quantifies excited-state lifetimes, revealing solvent-dependent quenching mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
